(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a nitro group at the 3' position of one phenyl ring of biphenyl and a hydroxymethyl group (-CH₂OH) at the 4-position of the other phenyl ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for various scientific investigations .
Research indicates that derivatives of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol exhibit potential biological activities. Some studies have suggested antimicrobial and anticancer properties associated with its derivatives. The nitro group can be reduced in biological systems, potentially leading to bioactive amines that may interact with various biological targets .
The synthesis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol typically involves:
While laboratory methods are well-documented, large-scale industrial synthesis methods remain less characterized but would likely follow similar synthetic pathways with optimizations for yield and purity .
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol has several applications across different fields:
Interaction studies involving (3'-Nitro[1,1'-biphenyl]-4-yl)methanol focus on its mechanism of action in biological systems. The reduction of the nitro group to an amine can enhance its interaction with enzymes and receptors through hydrogen bonding and other molecular interactions. This property is significant for its potential therapeutic applications .
Several compounds share structural similarities with (3'-Nitro[1,1'-biphenyl]-4-yl)methanol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(4'-Nitro-[1,1'-biphenyl]-4-yl)methanol | Nitro group at the 4' position | Different position of the nitro group affects reactivity. |
3-Nitro(1,1'-biphenyl)-4-ol | Hydroxyl instead of methanol | Hydroxyl group may influence solubility and reactivity differently. |
(3-Nitrophenyl)methanol | Single phenyl ring instead of biphenyl | Simpler structure may lead to different biological activity profiles. |
These compounds highlight the uniqueness of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol due to its biphenyl structure combined with specific functional groups that influence its chemical behavior and potential applications .